Cas no 1823903-96-3 (5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine)
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
- FCH2496286
- AX8260131
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- Inchi: 1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12)
- InChI Key: TVHBFFIXDJKNIG-UHFFFAOYSA-N
- SMILES: IC1C=NC(C(F)(F)F)=NC=1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Topological Polar Surface Area: 51.8
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277193-1g |
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine |
1823903-96-3 | 95% | 1g |
$661 | 2023-02-02 | |
| Alichem | A089005377-1g |
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine |
1823903-96-3 | 95% | 1g |
$663.40 | 2023-09-02 | |
| Chemenu | CM277193-1g |
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine |
1823903-96-3 | 95% | 1g |
$720 | 2021-08-18 |
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
Comprehensive Overview of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 1823903-96-3)
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine, with the CAS number 1823903-96-3, is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound is characterized by its unique molecular structure, featuring an iodine substituent at the 5-position and a trifluoromethyl group at the 2-position of the pyrimidine ring. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and crop protection agents.
The growing interest in 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is driven by its potential applications in drug discovery. Researchers are increasingly exploring its utility as a building block for kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which are critical factors in optimizing drug-like properties. Additionally, the iodo substituent offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the rapid diversification of chemical libraries.
In the context of agrochemicals, 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is being investigated for its role in developing next-generation pesticides. The trifluoromethyl group is a common motif in many commercial herbicides and fungicides due to its ability to improve bioavailability and target specificity. This compound's unique structure could lead to innovations in pest control, addressing challenges such as resistance management and environmental sustainability.
From a synthetic chemistry perspective, the preparation of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine involves multi-step protocols, often starting from commercially available pyrimidine precursors. Key steps include halogenation at the 5-position and introduction of the trifluoromethyl group via nucleophilic or electrophilic strategies. Recent advancements in flow chemistry and catalysis have streamlined these processes, reducing reaction times and improving yields, which is crucial for scaling up production.
The compound's physicochemical properties, such as solubility, stability, and reactivity, are frequently discussed in scientific forums. For instance, its solubility in organic solvents like DMSO and acetonitrile makes it suitable for high-throughput screening assays. Stability studies under various pH and temperature conditions are also a focal point, as these parameters influence its storage and handling protocols.
Given the rising demand for fluorinated compounds in medicinal chemistry, 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine aligns with trends in green chemistry and sustainable synthesis. Researchers are exploring eco-friendly methodologies, such as photocatalytic fluorination, to minimize waste and energy consumption. This aligns with broader industry goals of reducing the environmental footprint of chemical manufacturing.
In summary, 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 1823903-96-3) represents a versatile and high-value intermediate in both pharmaceutical and agrochemical sectors. Its structural features and synthetic adaptability position it as a key player in the development of innovative solutions for global health and agriculture challenges. Ongoing research will likely uncover new applications, further solidifying its importance in modern chemistry.
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